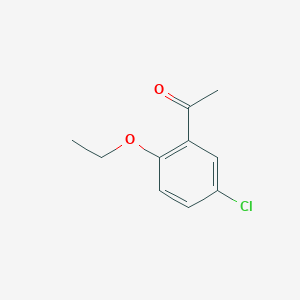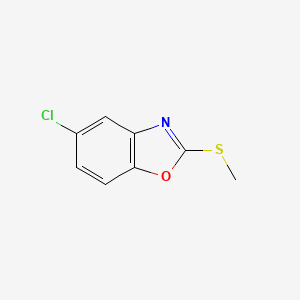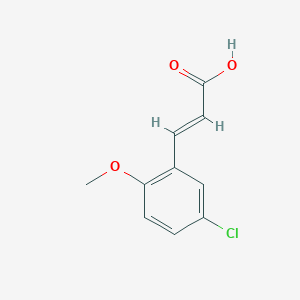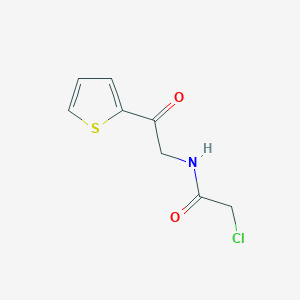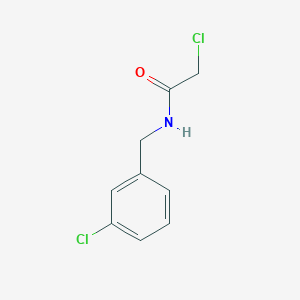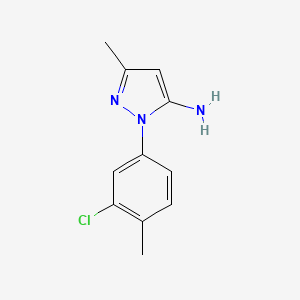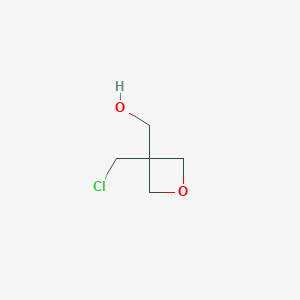
(3-Chloromethyloxetan-3-yl)methanol
説明
“(3-Chloromethyloxetan-3-yl)methanol” is a chemical compound with the empirical formula C5H9ClO2 . It has a molecular weight of 136.58 and is typically found in solid form . The IUPAC name for this compound is [3-(chloromethyl)-3-oxetanyl]methanol .
Molecular Structure Analysis
The SMILES string of (3-Chloromethyloxetan-3-yl)methanol is OCC1(CCl)COC1 . This notation provides a way to represent the structure of the molecule in a text format. The InChI code for this compound is 1S/C5H9ClO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 , which is another textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
(3-Chloromethyloxetan-3-yl)methanol is a solid at room temperature . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Methanol Synthesis and Catalysis
Methanol (CH3OH) is an essential industrial chemical with diverse applications, including as a solvent and in the production of other chemicals. Research has explored improving methanol synthesis catalysis by incorporating rare earth elements into catalysts, enhancing performance due to their unique properties. The basic nature of rare earth elements can tune the basicity of catalysts, which is crucial for methanol synthesis (A. Richard & M. Fan, 2018).
Chemical Interactions and Atmospheric Chemistry
The interaction between methanol and carbon tetrachloride (CCl4) has been studied to understand their specific interactions at the molecular level, including hydrogen bond and halogen bond interactions. Such studies help elucidate the behavior of these compounds in non-aqueous mixtures and their potential atmospheric chemical activities, which could influence aerosol formation and the deposition of CCl4 (D. Pal et al., 2020).
Methanol as a Building Block in Organic Synthesis
Methanol is a versatile building block in organic synthesis, involved in creating various complex chemical structures. Its applications range from serving as a solvent for many inorganic salts to being a precursor for synthesizing complex hydrocarbon mixtures and chemicals like acetic acid and dimethyl ether (H. Offermanns et al., 2014).
Photochemical Production of Methanol
The photochemical production of methanol from peroxy radical reactions has been studied, indicating that non-methane volatile organic compounds (NMVOCs) are an essential source of both peroxy radicals and methanol. Such research contributes to understanding methanol's global budget and its photochemical production routes, which are significant for atmospheric chemistry (M. A. Khan et al., 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(chloromethyl)oxetan-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZNEDGOZPNEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



